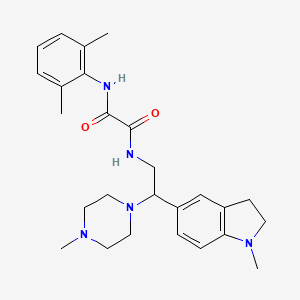

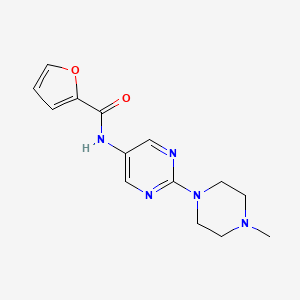

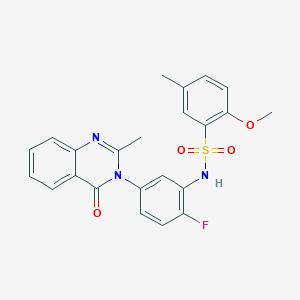

N,N,1-trimethyl-1H-1,3-benzodiazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical and Chemical Properties Analysis

“N,N,1-trimethyl-1H-1,3-benzodiazol-4-amine” is a solid under normal conditions. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

pH Sensing and Imaging A novel fluorescent and colorimetric pH probe, utilizing a benzothiazole derivative with outstanding water solubility due to its charged trimethyl amino group, was developed for monitoring pH levels. This probe can reversibly change color and fluorescence at neutral pH, making it a potential candidate for real-time intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (R. Diana, U. Caruso, A. Tuzi, B. Panunzi, 2020).

Photoluminescent Materials Lanthanide complexes with N-substituted NTB ligands, including derivatives of benzimidazolylmethylamine, were synthesized and characterized for their structural and photoluminescent properties. These complexes displayed varied luminescent intensities among different lanthanide ions (Tb, Eu, Sm), highlighting the impact of ligand substituents and secondary ligands on their photophysical properties (Mei Pan, Xiang-Li Zheng, Yu Liu, Weisheng Liu, C. Su, 2009).

Catalytic Applications Research into the direct amination of azoles via catalytic C-H, N-H coupling has demonstrated that certain azoles, when reacted with amines in the presence of a copper catalyst, can undergo amination efficiently. This process highlights the potential of benzothiazole derivatives in catalytic amination reactions, contributing to the synthesis of various aminated products (D. Monguchi, Taiki Fujiwara, H. Furukawa, A. Mori, 2009).

Electrochemical Modulation The electrochemical properties of anionic membranes based on styrene-butadiene-styrene (SBS) copolymers were modulated using different amines, including trimethylamine. The study focused on amination reactions to adjust the crosslinking degree of SBS-based membranes, affecting their water uptake and ionic conductivity, which has implications for their use in various electrochemical applications (Antonio Filpi, M. Boccia, A. Pucci, F. Ciardelli, 2013).

Antimicrobial and Corrosion Inhibition Benzothiazole derivatives, specifically synthesized for assessing antimicrobial activity and corrosion inhibition, demonstrated significant bioactivities against various bacteria. Additionally, these compounds were effective in inhibiting corrosion of mild steel in acidic media, indicating their potential as protective agents in industrial applications (Janardhana Nayak, R. Bhat, 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N,1-trimethylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-12(2)8-5-4-6-9-10(8)11-7-13(9)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQJTNNCIARYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC=C2N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)

![7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)

![[6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride](/img/structure/B2764652.png)

![2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2764657.png)